molecular formula C12H8N2O4 B8680003 2-(5-Methylfuran-2-yl)-5-nitro-1,3-benzoxazole CAS No. 51299-47-9

2-(5-Methylfuran-2-yl)-5-nitro-1,3-benzoxazole

Cat. No.: B8680003
CAS No.: 51299-47-9
M. Wt: 244.20 g/mol
InChI Key: XANGNGWHYDLAKC-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)-5-nitro-1,3-benzoxazole is a useful research compound. Its molecular formula is C12H8N2O4 and its molecular weight is 244.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

51299-47-9

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C12H8N2O4/c1-7-2-4-11(17-7)12-13-9-6-8(14(15)16)3-5-10(9)18-12/h2-6H,1H3

InChI Key

XANGNGWHYDLAKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.70 g (0.05 mole) of 4-nitro-2-aminophenol and 5.50 g (0.05 mole) of 5-methylfurfural are dissolved in 400 ml of 95% EtOH and refluxed overnight. The ethanol is removed and the resulting dark red oil is recrystallized from CH3CN yielding golden plates of the Schiff Base, mp 190°98 -193°. This material is then dissolved in CH3CN (200 ml) by heating and 22.2 g (0.05 mole) of lead tetraacetate added. Heating is continued for 5 min and then the solution is diluted with an equal amount of water. The dark brown precipitate is collected, washed with water and recrystallized from CH2Cl2 and Darco G-60 yielding 6.1 g of product (50%), mp 182°-184°.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
lead tetraacetate
Quantity
22.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

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